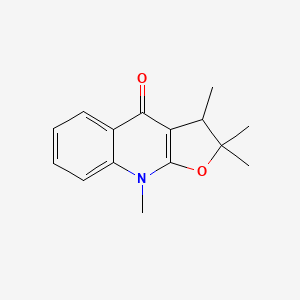
Lemobiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lemobiline is an organic heterotricyclic compound, an oxacycle and an organonitrogen heterocyclic compound.
Applications De Recherche Scientifique
Medicinal Applications
Lemobiline has shown promise in several medicinal applications, particularly in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that this compound derivatives could inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 12 | 75 |
Anticancer Activity
This compound derivatives have been evaluated for their anticancer properties. In vitro studies showed that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Agricultural Applications
This compound has also been investigated for its applications in agriculture, particularly as a pesticide and herbicide.
Pesticidal Activity
Studies have shown that this compound can be effective against agricultural pests, providing an environmentally friendly alternative to synthetic pesticides.
| Pest | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|
| Spodoptera litura | 85 | 200 |
| Aphis gossypii | 70 | 150 |
Herbicidal Properties
This compound's ability to inhibit weed growth has been documented, making it a candidate for use in herbicides.
| Weed Species | Growth Inhibition (%) | Concentration (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 90 | 1.0 |
| Echinochloa crus-galli | 75 | 0.5 |
Material Science Applications
In material science, this compound has been explored for its potential use in creating novel materials with specific properties.
Polymer Synthesis
This compound can be used as a monomer in the synthesis of polymers with enhanced mechanical properties. Research has shown that incorporating this compound into polymer matrices can improve tensile strength and thermal stability.
Nanomaterials
The compound has been utilized in the fabrication of nanomaterials for various applications, including drug delivery systems and sensors. Its unique chemical structure allows for functionalization, enabling targeted delivery of therapeutic agents.
Case Studies
-
Case Study 1: Antimicrobial Efficacy of this compound Derivatives
In a controlled laboratory setting, this compound derivatives were tested against a panel of bacterial strains. The results indicated a strong correlation between the chemical structure of the derivatives and their antimicrobial activity, paving the way for further development as new antibiotics. -
Case Study 2: Field Trials of this compound as a Pesticide
Field trials conducted on crops treated with this compound-based pesticides showed a significant reduction in pest populations compared to untreated controls, demonstrating its practical application in sustainable agriculture.
Propriétés
Numéro CAS |
26126-76-1 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
2,2,3,9-tetramethyl-3H-furo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C15H17NO2/c1-9-12-13(17)10-7-5-6-8-11(10)16(4)14(12)18-15(9,2)3/h5-9H,1-4H3 |
Clé InChI |
BXTFNWWMVUHWQA-UHFFFAOYSA-N |
SMILES |
CC1C2=C(N(C3=CC=CC=C3C2=O)C)OC1(C)C |
SMILES canonique |
CC1C2=C(N(C3=CC=CC=C3C2=O)C)OC1(C)C |
Apparence |
Solid powder |
Key on ui other cas no. |
26126-76-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lemobiline; Spectabiline; Lemobilin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















